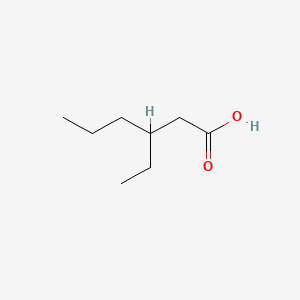

3-Ethylhexanoic acid

Description

Evolution of Research Perspectives on 3-Ethylhexanoic Acid

More recent research has shifted perspective, viewing this compound as a valuable starting material for creating more complex molecules. Scientific investigations now frequently involve its use in targeted synthetic pathways. For example, it serves as the parent acid for the synthesis of various esters, such as ethyl 3-ethylhexanoate and butyl 3-ethylhexanoate, through acid-catalyzed esterification reactions. ontosight.ai Research in this area often focuses on optimizing reaction conditions and monitoring kinetics to achieve high yields of these derivatives. Furthermore, studies have explored its chemical reactivity, including its reduction to the corresponding alcohol and its reactions with natural materials like birch wood, indicating an academic interest in its fundamental chemical behavior. biosynth.com This evolution highlights a move from general characterization towards a more functional, application-driven investigation of the compound's synthetic utility.

Significance of this compound in Contemporary Chemical and Biological Sciences

In modern chemical science, the primary significance of this compound lies in its function as a chemical intermediate and reagent. It is utilized as a precursor for synthesizing ester derivatives that have potential applications in the production of plastics, lubricants, and as intermediates in pharmaceutical synthesis. ontosight.ai The ester linkage in these derivatives allows them to be precursors for other products, such as biodiesel. ontosight.ai It also serves as a useful analytical standard in a laboratory setting, where it can be used to help identify and distinguish between different C8 acid isomers in chemical analysis.

In the biological sciences, direct research on this compound is limited, but its significance is apparent through the study of its derivatives and its isomeric structure. Esters derived from this compound are employed in research related to enzyme-catalyzed reactions and metabolic pathways. In biological systems, enzymes like esterases can hydrolyze these esters, releasing this compound and an alcohol, making the study of its derivatives relevant for understanding metabolic processes.

Crucially, the specific placement of the ethyl group at the C-3 position has been shown to be significant in toxicological studies. Research on a complex mixture of isooctanoic acids, which included 3- and 5-ethylhexanoic acids, indicated a low potential for developmental toxicity. oup.com This contrasts with the known effects of its C-2 isomer, underscoring how the specific molecular architecture of branched-chain acids is a key determinant of their biological activity. oup.com

| Derivatives of this compound in Research | |

| Derivative | Synthesis and Research Applications |

| Ethyl 3-ethylhexanoate | Synthesized via esterification of this compound with ethanol (B145695), often using an acid catalyst. It is used as a reagent in organic synthesis and as a standard in analytical chemistry. It is also employed in studies of enzyme-catalyzed reactions and metabolic pathways. |

| Hexanoic acid, 3-ethyl-, butyl ester | Synthesized via acid-catalyzed esterification of this compound with butanol. ontosight.ai Investigated as an intermediate for plastics, lubricants, and pharmaceuticals. Its structure makes it a potential precursor for biodiesel production. ontosight.ai |

Structure

3D Structure

Propriétés

IUPAC Name |

3-ethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-5-7(4-2)6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWDUVVCVCAPNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40961424 | |

| Record name | 3-Ethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41065-91-2 | |

| Record name | Hexanoic acid, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041065912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Studies of 3 Ethylhexanoic Acid and Its Derivatives

Esterification Protocols and Reaction Kinetics

The synthesis of esters from 3-ethylhexanoic acid is a cornerstone of its industrial application, finding use in products ranging from flavorings to lubricants. nih.gov The primary method for this transformation is Fischer esterification, a classic yet continuously optimized process. masterorganicchemistry.com

Acid-Catalyzed Esterification Mechanisms

The Fischer esterification of this compound with an alcohol, such as ethanol (B145695), proceeds via a well-established, multi-step mechanism catalyzed by a strong acid like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction is reversible and driven towards the product, an ester, by removing water as it forms. chemguide.co.uk

The mechanism unfolds as follows:

Protonation of the Carbonyl Oxygen: The carboxylic acid, this compound, is first protonated by the acid catalyst. This initial step enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.comchemguide.co.uk

Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the newly added alcohol moiety to one of the original hydroxyl groups. This converts the hydroxyl group into a good leaving group (water). masterorganicchemistry.combyjus.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.comchemguide.co.uk

Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst (e.g., HSO₄⁻), to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.comchemguide.co.uk

All steps in this mechanism are in equilibrium. masterorganicchemistry.com To achieve high yields, reaction conditions are often manipulated to favor the forward reaction, such as using an excess of the alcohol reactant or removing water as it is produced. masterorganicchemistry.comchemguide.co.uk

Optimization of Reaction Parameters for Yield and Purity

Achieving high yield and purity in the esterification of this compound requires careful optimization of several reaction parameters. Key variables that are frequently studied and adjusted include temperature, catalyst concentration, and the molar ratio of reactants. researchgate.net

Kinetic studies are crucial for understanding the reaction dynamics and identifying optimal conditions. For instance, in the synthesis of ethyl 3-ethylhexanoate, kinetic analyses are performed under varying temperatures, typically in the range of 40–80°C, and different molar ratios of this compound to ethanol (e.g., 1:1 to 1:3). The progress of the reaction is often monitored using techniques like gas chromatography (GC) to track the consumption of reactants and the formation of the ester product. mdpi.com

A study on the synthesis of 2-ethylhexyl-2-ethylhexanoate from 2-ethylhexanoic acid and 2-ethyl-1-hexanol using Novozym 435 as a catalyst revealed that increasing the concentration of 2-ethylhexanoic acid initially increased the reaction rate, reaching a maximum at a concentration of 0.2 M. researchgate.net Concentrations above this level did not further increase the rate, suggesting a potential substrate inhibition effect on the enzyme. researchgate.net

Table 1: Influence of Reaction Parameters on Esterification

| Parameter | Typical Range | Effect on Yield and Purity | Reference |

|---|---|---|---|

| Temperature | 40 - 80 °C | Increasing temperature generally increases reaction rate, but can also lead to side reactions and decreased purity if too high. | |

| Molar Ratio (Acid:Alcohol) | 1:1 to 1:3 | An excess of the alcohol can shift the equilibrium towards the product, increasing the yield. | |

| Catalyst Concentration | Varies | Higher concentrations can increase the reaction rate, but may also lead to unwanted side reactions and complicate purification. | researchgate.net |

| Water Removal | Continuous | Removal of water drives the equilibrium towards the products, significantly increasing the conversion to the ester. | mdpi.comgoogle.com |

Enzymatic Synthesis and Biocatalysis

The use of enzymes, particularly lipases, as biocatalysts for the synthesis of this compound esters offers a green and highly selective alternative to traditional chemical methods. nih.gov Biocatalytic processes operate under milder conditions, often reducing energy consumption and the formation of byproducts. nih.gov

Lipase-Catalyzed Esterification: Substrate Specificity and Efficiency

Lipases (EC 3.1.1.3) are widely used for the esterification of fatty acids due to their ability to catalyze the reverse reaction of hydrolysis in non-aqueous media. mdpi.com Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica), are particularly favored as they can be easily recovered and reused, enhancing the economic viability of the process. nih.govmdpi.com

The efficiency of lipase-catalyzed esterification is influenced by the enzyme's substrate specificity. Lipases can exhibit specificity towards the chain length and branching of both the carboxylic acid and the alcohol. nih.gov While many studies have focused on the esterification of linear acids with branched alcohols, the enzymatic synthesis involving a branched acid like this compound presents unique challenges due to steric hindrance near the enzyme's active site. nih.gov

Research on the synthesis of 2-ethylhexyl-2-ethylhexanoate demonstrated that Novozym® 435 is an effective catalyst for this reaction. researchgate.net However, the study also noted that high concentrations of the acid substrate could lead to enzyme inhibition. researchgate.netmdpi.com The choice of solvent can also play a critical role, with n-hexane being identified as a suitable medium for this particular esterification. researchgate.net

Table 2: Comparison of Lipases for Branched-Chain Ester Synthesis

| Lipase (B570770) Source | Immobilization Support | Key Findings | Reference |

|---|---|---|---|

| Candida antarctica Lipase B (Novozym® 435) | Macroporous acrylic resin | Effective for synthesizing esters from branched acids and alcohols; can be inhibited by high substrate concentrations. | nih.govresearchgate.net |

| Rhizomucor miehei (Lipozyme RM IM) | Ion-exchange resin | Shows high activity in acidolysis reactions. | nih.gov |

| Thermomyces lanuginosus (Lipozyme TL IM) | Granulated silica | Exhibits high activity in alcoholysis and transesterification. | nih.gov |

Novel Biocatalytic Pathways for Branched Acid Esters

Metabolic engineering presents a promising frontier for the de novo biosynthesis of branched-chain fatty acid esters (BCFAEs). d-nb.info This approach involves engineering microorganisms, such as Escherichia coli or Pichia pastoris, to produce these esters directly from simple carbon sources. d-nb.info

One strategy combines the fatty acid biosynthetic pathway with the branched-chain amino acid biosynthetic pathway. d-nb.info For example, the valine and leucine (B10760876) biosynthetic pathways can be harnessed to produce 2-ketoisovalerate and 2-ketoisocaproate, which are then converted to branched-chain alcohols like isobutanol and 3-methyl-1-butanol. d-nb.info These alcohols can then be esterified with fatty acyl-CoAs, which can also be from a branched-chain origin, through the action of an expressed wax ester synthase/acyl-coenzyme A:diacylglycerol acyltransferase (WS/DGAT). d-nb.info This strategy has successfully produced fatty acid branched-chain esters (FABCEs) and even branched fatty acid branched-chain esters (BFABCEs). d-nb.info

Another novel pathway involves the degradation of branched-chain amino acids like leucine and valine to form branched-chain starter units such as isovaleryl-CoA and isobutyryl-CoA. nih.gov These can then be used in the biosynthesis of both iso-fatty acids and secondary metabolites. nih.gov Research in myxobacteria has uncovered a novel branch of the mevalonate (B85504) pathway that produces isovalerate from acetate (B1210297), providing an alternative route to the precursors for these valuable branched compounds. nih.gov

Stereoselective Enzymatic Approaches

The chirality of this compound, with its stereocenter at the C3 position, makes stereoselective synthesis a critical area of research. Enzymes, with their inherent chirality, are ideal catalysts for producing enantiomerically pure esters.

Directed evolution is a powerful tool for tailoring the enantioselectivity of enzymes. For instance, a variant of Candida antarctica lipase A (CalA) was developed through directed evolution for the hydrolysis of α-substituted p-nitrophenyl esters. acs.org This engineered enzyme exhibited reversed enantioselectivity (favoring the (R)-enantiomer) and a significant increase in activity compared to the wild-type enzyme, which was (S)-selective for most substrates. acs.org Such approaches could be applied to develop lipases that selectively esterify or hydrolyze one enantiomer of this compound or its esters.

Stereoselective enzymatic hydrolysis is another common strategy. google.com In this method, a racemic ester of this compound is treated with a lipase that preferentially hydrolyzes one enantiomer, leaving the other enantiomer as the unreacted ester. This allows for the separation of the two enantiomers. The success of this approach relies on finding a lipase with high enantioselectivity (E-value) for the specific substrate.

Iron(III) 2-ethylhexanoate (B8288628) has also been investigated as a novel, mild Lewis acid catalyst for stereoselective reactions, such as the hetero-Diels-Alder reaction, achieving high diastereoisomeric excesses. rsc.org While this is a chemical rather than an enzymatic approach, it highlights the importance of stereocontrol in reactions involving derivatives of this compound.

Oxidative Synthesis Pathways

The oxidation of aldehyde precursors represents a primary route for the synthesis of carboxylic acids, including this compound. This section explores the mechanisms and catalytic systems involved in these transformations.

The synthesis of this compound can be achieved through the aerobic oxidation of its precursor, 3-ethylhexanal. The mechanism for this type of transformation, known as autoxidation, has been studied extensively, particularly for the isomeric compound 2-ethylhexanal (B89479). nih.govrsc.org The process is generally understood to proceed via a free-radical chain reaction. rsc.org

The widely accepted mechanism involves several key steps:

Initiation : The reaction begins with the formation of an acyl radical from the aldehyde. This is followed by a reaction with triplet (ground state) oxygen to form an acylperoxy radical. nih.gov

Propagation : The acylperoxy radical abstracts a hydrogen atom from another aldehyde molecule, generating a peroxy-acid (also known as a peracid) and another acyl radical, thus propagating the chain. nih.govresearchgate.net

Acid Formation : The peroxy-acid can then react with another molecule of the precursor aldehyde. This forms a tetrahedral adduct, similar to the Criegee intermediate in the Baeyer-Villiger oxidation. nih.govrsc.org This intermediate can subsequently decompose through different pathways.

Path A : Rearrangement and decomposition can lead to the formation of two molecules of the carboxylic acid (this compound). nih.gov .

Path B : An alternative decomposition pathway can result in one molecule of carboxylic acid and one molecule of an ester. nih.gov

Recent studies have also proposed that the acylperoxy radical could transform simultaneously into both a peracid and a carboxylic acid, offering another route to the final product. nih.govresearchgate.net The accumulation of peracids in the reaction mixture is a significant consideration, as they are often converted to the desired carboxylic acid during the workup procedure. researchgate.net The solvent can play a critical role in the product distribution, with solvent polarity influencing reaction rates and selectivity. nih.gov

To improve the efficiency and selectivity of the oxidation of 3-ethylhexanal to this compound, various catalytic systems are employed. The uncatalyzed aerobic oxidation can be slow and may result in lower selectivity. rsc.org Research has focused on both metal-based catalysts and organocatalysts to enhance the reaction under milder conditions.

Metal salts, particularly those of manganese, are effective catalysts. researchgate.net For the oxidation of the related 2-ethylhexanal, systems using Mn(II) acetate or Mn(II) 2-ethylhexanoate have demonstrated high yields. mdpi.com A patent for the production of 2-ethylhexanoic acid describes a low-cost, effective catalyst system comprising Mn(Ac)₂, KAc, Cu(Ac)₂, or their mixtures, which improves the selectivity of the reaction at low temperatures (0-30 °C). google.com The use of a continuous flow microreactor with a manganese catalyst has been shown to achieve quantitative conversion of 2-ethylhexanal with 98% selectivity to the acid in just six minutes. rsc.org

In the realm of green chemistry, organocatalysts have gained attention. N-hydroxyphthalimide (NHPI) has been reported as an active organocatalyst for the free-radical oxidation of aldehydes to their corresponding carboxylic acids. mdpi.com One study achieved a selectivity greater than 99% for 2-ethylhexanoic acid by using NHPI to catalyze the oxidation of 2-ethylhexanal with oxygen or air in isobutanol as a solvent. mdpi.com

Below is a table summarizing various catalytic systems used in the oxidation of ethylhexanal.

| Catalyst System | Precursor | Oxidant | Conditions | Reported Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| Mn(II) 2-ethylhexanoate | 2-Ethylhexanal | Oxygen | 40 °C | 80% yield of acid | mdpi.com |

| Mn(II) acetate / Octanoic acid (solvent) | 2-Ethylhexanal | Oxygen | Not specified | 83% yield of acid | mdpi.com |

| N-Hydroxyphthalimide (NHPI) | 2-Ethylhexanal | Oxygen/Air | Isobutanol solvent | >99% selectivity for acid | mdpi.com |

| Mn(Ac)₂, KAc, Cu(Ac)₂ (or mixture) | 2-Ethylhexanal | Oxygen-containing gas | 0-30 °C | High selectivity and yield | google.com |

| Mn(II) catalyst | 2-Ethylhexanal | Oxygen (5 bar) | Room temp., continuous flow | 98% selectivity for acid | rsc.org |

Aerobic Oxidation of Precursor Aldehydes: Mechanistic Elucidation

Asymmetric Synthesis and Chirality in this compound Derivatization

This compound possesses a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-3-ethylhexanoic acid and (S)-3-ethylhexanoic acid. The synthesis of a single enantiomer (an optically active form) requires methods of asymmetric synthesis.

One of the primary strategies for asymmetric synthesis is the "chiral pool" or "chiron" approach. ddugu.ac.in This method utilizes readily available, enantiomerically pure compounds from natural sources—such as amino acids, sugars, or terpenes—as starting materials. ddugu.ac.inrsc.org The inherent chirality of the starting material is carried through a series of chemical transformations to create a new, complex chiral molecule. ddugu.ac.in

This approach avoids the need for a resolution step (separating a racemic mixture) or a complex asymmetric catalyst, making it an efficient strategy. sciencenet.cn For instance, naturally occurring aromatic abietanes have been used as a chiral pool for the asymmetric synthesis of various terpenoids. rsc.org While this is a powerful and widely used methodology in organic synthesis, specific examples detailing the synthesis of optically active this compound directly from a chiral pool starting material are not prominently documented in the surveyed literature. However, the existence of a known configuration for compounds like (R)-(+)-3-ethylhexanoic acid suggests that enantiomerically pure standards are available, which could potentially be synthesized via such a route. oup.com

Stereoselective rearrangements are powerful reactions in modern organic synthesis that allow for the controlled formation or transformation of stereocenters. These reactions proceed through a concerted or stepwise mechanism where the geometry of the transition state dictates the stereochemical outcome of the product.

Several types of stereoselective rearrangements could conceptually be applied to construct the chiral center found in derivatives of this compound. Examples of such advanced reactions include:

Aza-Pinacol Rearrangement : This reaction involves the rearrangement of an amino alcohol to an α-amino ketone, often with a high degree of stereochemical control. nih.gov

α-Iminol and α-Aminoketone Rearrangements : These have been used in the total synthesis of complex natural products to convert one ring system into another while setting specific stereochemistry. nih.gov

mdpi.commdpi.com-Sigmatropic Rearrangements : Reactions like the Claisen or Cope rearrangement can transfer chirality with high fidelity. A Ti-crossed-Claisen condensation, for example, is a method for forming β-keto esters. acs.org

While these reactions showcase the types of advanced methodologies available for creating specific stereoisomers, their direct application to the synthesis of optically active this compound itself is not specifically detailed in the available research. nih.govrsc.org Developing such a stereoselective rearrangement would represent a novel synthetic approach to this compound and its derivatives.

Molecular Interactions and Biological Pathways of 3 Ethylhexanoic Acid

Enzyme-Mediated Biotransformation and Hydrolysis Dynamics

The biotransformation of 3-ethylhexanoic acid and its derivatives is largely initiated by enzymatic processes, primarily involving hydrolysis of its ester forms.

Esters of 2-ethylhexanoic acid are subject to enzymatic hydrolysis by ubiquitously expressed esterases, such as carboxylesterases. europa.eueuropa.eu This reaction cleaves the ester bond, releasing 2-ethylhexanoic acid and the corresponding alcohol. europa.eucir-safety.orgcir-safety.org For example, ethyl 3-ethylhexanoate is hydrolyzed to this compound and ethanol (B145695) , while hexadecyl 2-ethylhexanoate (B8288628) is broken down into 2-ethylhexanoic acid and cetyl alcohol. europa.eu This hydrolysis is a critical first step in the metabolism of many industrial compounds, such as plasticizers and cosmetic ingredients, as it releases the core 2-ethylhexanoic acid molecule for further processing in biological systems. cir-safety.orgcir-safety.org The reaction is catalyzed by esterases found in various tissues, including the liver and gastrointestinal tract. cir-safety.orgcir-safety.orgreachinbelgium.be

Table 1: Examples of Esterase-Mediated Hydrolysis of 2-Ethylhexanoic Acid Esters

| Ester Compound | Enzyme | Hydrolysis Products |

| Ethyl 3-ethylhexanoate | Esterase | This compound and Ethanol |

| Methyl 3-ethylhexanoate | Esterase | This compound and Methanol |

| Hexadecyl 2-ethylhexanoate | Carboxylesterase | 2-Ethylhexanoic acid and Cetyl alcohol europa.eu |

| Alkyl Ethylhexanoates | Esterase | 2-Ethylhexanoic acid and Corresponding Alcohols cir-safety.orgcir-safety.org |

Data from referenced scientific findings.

The metabolic journey of compounds containing the 2-ethylhexyl moiety often begins with a hydrolytic cleavage. A prominent example is the metabolism of di(2-ethylhexyl) phthalate (B1215562) (DEHP), a common plasticizer. The initial step involves hydrolysis, catalyzed by lipases, to form mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol (2-EH). europa.eu

The released 2-ethylhexanol is subsequently oxidized, first to 2-ethylhexaldehyde and then to 2-ethylhexanoic acid. mdpi.comreachinbelgium.be This conversion of the alcohol to the carboxylic acid is a crucial activation step. reachinbelgium.be Once formed, 2-ethylhexanoic acid enters several major metabolic pathways, including beta-oxidation, omega-oxidation, and glucuronidation, which determine its ultimate fate and excretion from the body. mdpi.comreachinbelgium.beinchem.org The presence of 2-ethylhexanoic acid and its downstream metabolites in urine serves as a biomarker for exposure to its precursors, like DEHP and 2-ethylhexanol. europa.eureachinbelgium.be

Esterase Activity on this compound Esters and Product Formation

Endogenous Metabolism and Excretion Routes

Following its formation, 2-ethylhexanoic acid is metabolized through several key endogenous pathways primarily located in the liver and kidneys. mdpi.comwikipedia.org The presence of an ethyl group at the alpha-carbon (C2 position) sterically hinders, but does not completely block, the primary fatty acid metabolism pathway of beta-oxidation. reachinbelgium.beinchem.org

Despite the structural hindrance, beta-oxidation is a major catabolic pathway for 2-ethylhexanoic acid in humans and other mammals. researchgate.netnih.gov The process involves a partial beta-oxidation sequence of the CoA-conjugated form of the acid. mdpi.com Research has identified a sequence of metabolites that confirm this pathway:

2-Ethylhexanoyl-CoA

2-Ethyl-2-hexenoyl-CoA

3-Hydroxy-2-ethylhexanoyl-CoA

3-Keto-2-ethylhexanoyl-CoA (also known as 3-oxo-2-ethylhexanoic acid) mdpi.com

Studies have shown that the dominant urinary metabolite resulting from this pathway is 3-oxo-2-ethylhexanoic acid. researchgate.net This metabolite is considered a key biomarker for 2-EHA metabolism. researchgate.net Another product, 4-heptanone, has been identified in urine and is believed to be an artifact formed from the decarboxylation of the unstable 3-oxo-2-ethylhexanoic acid during sample analysis if not properly handled. researchgate.netnih.gov

Table 2: Key Metabolites of the Beta-Oxidation of 2-Ethylhexanoic Acid

| Metabolite | Role in Pathway |

| 2-Ethylhexanoyl-CoA | Initial CoA-conjugated substrate mdpi.com |

| 3-Hydroxy-2-ethylhexanoic acid | Intermediate product of beta-oxidation mdpi.com |

| 3-Oxo-2-ethylhexanoic acid | Major final urinary metabolite of beta-oxidation researchgate.net |

| 4-Heptanone | Decarboxylation product of 3-oxo-2-ethylhexanoic acid researchgate.netnih.gov |

Data derived from metabolic studies in humans and rats.

Competing with beta-oxidation are the omega (ω) and omega-1 (ω-1) oxidation pathways, which occur in the smooth endoplasmic reticulum of liver and kidney cells. inchem.orgwikipedia.org These pathways provide an alternative route for the metabolism of sterically hindered fatty acids. inchem.org

Omega (ω) oxidation involves the oxidation of the terminal methyl carbon (the ω-carbon). The first step is hydroxylation to form 6-hydroxy-2-ethylhexanoic acid. inchem.orginchem.org This is further oxidized to a dicarboxylic acid, yielding 2-ethyl-1,6-hexanedioic acid (also called 2-ethyladipic acid), which is a recognized urinary metabolite. inchem.orgnih.govinchem.org

Omega-1 (ω-1) oxidation targets the penultimate carbon (the ω-1 carbon). This results in the formation of 5-hydroxy-2-ethylhexanoic acid . inchem.orgnih.govinchem.org This hydroxy acid can be further oxidized to 2-ethyl-5-ketohexanoic acid. inchem.org

While these pathways are active, studies suggest they are generally minor compared to beta-oxidation, with products like 2-ethyl-1,6-hexanedioic acid and 5-hydroxy-2-ethylhexanoic acid being found in trace amounts in urine samples. nih.gov

Glucuronidation is a major Phase II detoxification reaction that increases the water solubility of compounds, facilitating their excretion in urine. 2-ethylhexanoic acid and its oxidized metabolites can undergo conjugation with glucuronic acid. inchem.orginchem.org The primary product of this pathway is 2-ethylhexanoylglucuronide , the direct conjugate of the parent acid. inchem.orgnih.gov Glucuronides of oxidized metabolites, such as the glucuronic acid conjugate of 2-ethylhexanoic acid, are also formed and excreted. reachinbelgium.beinchem.orginchem.org This process is particularly important when other oxidation pathways become saturated. inchem.org A significant portion of 2-EHA is present in urine as a glucuronide conjugate. researchgate.net

Interaction with Urea (B33335) Cycle and Specific Metabolic Effects

This compound has been shown to interact with and inhibit the urea cycle. nih.gov The urea cycle is a critical metabolic pathway that occurs primarily in the liver and is responsible for converting toxic ammonia (B1221849), a byproduct of protein metabolism, into the less toxic substance urea for excretion. wikidoc.orgclevelandclinic.org

Research in rat liver mitochondria has demonstrated that this compound inhibits the synthesis of citrulline, a key intermediate in the urea cycle. nih.gov This inhibition can lead to a disturbance in ammonia metabolism. inchem.org The inhibitory effect on urea synthesis might be partially compensated by an increase in the concentrations of arginine and ornithine, which could help to drive the urea cycle more efficiently. nih.gov This interaction is comparable to the effects of valproate, a structurally similar compound and known antiepileptic drug. nih.gov

Furthermore, studies have shown that this compound can induce a dose-dependent increase in the activity of carnitine acetyltransferase in liver mitochondria. nih.gov This enzyme is involved in the transport of acetyl groups across the mitochondrial membrane, and its stimulation suggests an alteration in fatty acid and energy metabolism.

Interaction with Molecular Targets and Receptors

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Modulation

This compound is recognized as a weak activator of Peroxisome Proliferator-Activated Receptor alpha (PPARα). oup.com PPARs are a family of nuclear receptors that play crucial roles in regulating the expression of genes involved in metabolism, cell growth, and stress responses. oup.comd-nb.info There are three main subtypes: PPARα, PPARβ/δ, and PPARγ. d-nb.info PPARα is predominantly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and kidneys. d-nb.info

The activation of PPARα is a key event in the mode of action of a class of chemicals known as peroxisome proliferators. toxicology.org While this compound itself is a weak activator, its parent compound, di(2-ethylhexyl) phthalate (DEHP), and its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), are more potent activators of PPARα. oup.comaai.org The metabolic conversion of DEHP to these active metabolites is a critical step in initiating PPARα-mediated effects. aai.org

Mechanisms of Receptor Activation and Downstream Effects

The activation of PPARα by ligands like the metabolites of DEHP involves a series of molecular events. Upon binding to the ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR). d-nb.info This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. oup.comd-nb.info

This binding initiates the transcription of genes involved in several metabolic pathways:

Fatty Acid Uptake and Oxidation: PPARα activation upregulates genes responsible for the transport and breakdown of fatty acids in mitochondria, peroxisomes, and the microsomal ω-oxidation system. toxicology.orgnih.gov

Peroxisome Proliferation: As the name suggests, PPARα activators lead to an increase in the number and size of peroxisomes, cellular organelles involved in fatty acid metabolism. toxicology.org

Cell Fate Regulation: PPARα activation can influence processes of cell proliferation and apoptosis (programmed cell death). toxicology.orgnih.gov Studies have shown that sustained activation can lead to both increased cell division and, in some contexts, an increased sensitivity to apoptosis inducers. toxicology.org

It's important to note that the response to PPARα activators can vary significantly between species, with rodents generally being much more responsive than humans. toxicology.org

Pharmacokinetic Profiling in Biological Systems (Focus on Mechanisms)

Absorption Mechanisms Across Biological Barriers

The absorption of this compound and related compounds across biological barriers is a critical determinant of their systemic effects. As a relatively lipophilic, or fat-soluble, molecule, this compound can permeate biological membranes. inchem.orgresearchgate.net

One of the primary barriers to absorption is the skin. The outermost layer of the skin, the stratum corneum, provides the main obstacle. researchgate.net However, once a substance permeates this layer, it can be metabolized by enzymes present in the skin, such as carboxylesterases, which can convert diesters into their monoester metabolites. researchgate.net This metabolic capacity of the skin can influence the rate and form of the chemical that reaches systemic circulation. researchgate.net

For oral exposure, compounds like DEHP are significantly metabolized in the intestinal wall before being absorbed, primarily as their monoester derivatives. researchgate.net The transport of drugs and other xenobiotics across biological barriers like the gut-blood barrier is a major challenge in drug delivery. nih.gov The physicochemical properties of a molecule, including its size, charge, and lipophilicity, play a crucial role in its ability to cross these barriers through mechanisms such as passive diffusion or carrier-mediated transport. nih.gov

Distribution Dynamics within Tissues and Organs

Detailed studies specifically tracking the distribution of this compound within various tissues and organs are not extensively available in the public domain. The lipophilic nature of the compound suggests it would likely be distributed within the body following absorption. However, without specific research, any statements on its accumulation in particular tissues remain speculative.

Clearance Mechanisms and Half-Lives

Specific data on the clearance mechanisms and biological half-life of this compound are not well-documented. For its structural isomer, 2-ethylhexanoic acid, elimination is rapid and occurs mainly through urine after metabolism, which includes glucuronide conjugation and oxidation. nih.gov The clearance of this compound would similarly be expected to involve metabolic processes. The hydrolysis of its precursor, ethyl 3-ethylhexanoate, is considered a crucial step for its metabolism and eventual excretion. However, quantitative data on the rate of clearance and the specific half-life of this compound in biological systems are not available in the reviewed scientific literature.

Advanced Toxicological Investigations and Mechanisms of Action

Developmental Toxicity Studies

The impact of 3-EHA on development is a significant area of toxicological concern, with research pointing to a specific mechanism involving essential nutrient disruption.

Exposure to 2-ethylhexanoic acid (2-EHA), an isomer of 3-EHA, has been demonstrated to be toxic to developing embryos. cir-safety.orgcir-safety.org It is postulated that maternal liver toxicity initiates a series of events, including the induction of metallothionein (B12644479), which leads to zinc accumulation in the liver. cir-safety.orgcir-safety.org This, in turn, results in a zinc deficiency for the developing embryo, which is believed to be the direct cause of the observed developmental toxicity. cir-safety.orgcir-safety.org Studies in rats have shown that 2-EHA can cause a dose-dependent increase in skeletal and visceral malformations. oup.com The teratogenic activity of 2-EHA is thought to be related to its metabolic stability and its ability to be trapped in the embryo during early organogenesis when intracellular pH is higher. inchem.org

The hypothesis that zinc deficiency is a key factor in the developmental toxicity of certain chemicals is well-supported by research on 2-ethylhexanoic acid (2-EHA), an isomer of 3-EHA. nih.gov Maternal exposure to 2-EHA leads to an increase in maternal liver metallothionein (MT) concentrations, which sequesters zinc, thereby reducing the amount of zinc available to the embryo. nih.govresearchgate.net This altered zinc metabolism is a proposed mechanism for the teratogenic effects observed. nih.govnih.gov

Experimental evidence strongly supports this theory. Animal studies have shown that dietary zinc supplementation can reduce the toxic effects of 2-EHA, while a zinc-deficient diet exacerbates them. cir-safety.orgcir-safety.org In vitro studies using embryo cultures have demonstrated that developmental toxicity can be induced by either zinc-deficient serum or serum treated with 2-EHA, and that this toxicity can be eliminated by supplementing the sera with zinc. cir-safety.orgcir-safety.orgnih.gov Furthermore, studies with the 2-EHA precursor, di-2-ethylhexyl terephthalate (B1205515) (DEHT), which does not cause acute liver toxicity or MT induction, showed no developmental toxicity, further implicating the zinc sequestration mechanism in the teratogenicity of direct 2-EHA exposure. cir-safety.orgcanada.ca

Table 2: Summary of Key Research Findings on Zinc Deficiency and Developmental Toxicity

| Finding | Description | Reference(s) |

|---|---|---|

| Maternal Zinc Sequestration | 2-EHA induces maternal liver metallothionein, which binds zinc, reducing its availability to the embryo. | cir-safety.orgcir-safety.orgnih.gov |

| Dietary Zinc Modulation | Zinc supplementation reduces 2-EHA's developmental toxicity, while zinc deficiency increases it. | cir-safety.orgcir-safety.org |

| In Vitro Evidence | Zinc supplementation reverses developmental toxicity in embryo cultures exposed to 2-EHA-treated or zinc-deficient serum. | cir-safety.orgcir-safety.orgnih.gov |

| Precursor Study | Exposure to a 2-EHA precursor that does not cause liver toxicity or zinc sequestration did not result in developmental toxicity. | cir-safety.orgcanada.ca |

Impact on Embryonic Development and Associated Mechanisms

Neurotoxicity and Neuropathological Considerations

The potential for 3-Ethylhexanoic acid (3-EHA) to induce neurotoxicity has been a subject of regulatory consideration, primarily based on its structural similarity to known neurotoxic agents. The U.S. Environmental Protection Agency (EPA) identified the need for a 90-day subchronic oral toxicity study that includes a functional observation battery (FOB), motor activity assessment, and neuropathology to characterize potential health effects. govinfo.gov This recommendation was based on structural analogy to valproic acid, a compound with known developmental toxicity, and concerns that individuals exposed dermally or via inhalation could be at risk. govinfo.gov

While detailed studies focusing exclusively on the neuropathological mechanisms of 3-EHA are not extensively documented in the provided literature, the requirement for such testing points to a recognized potential for nervous system effects. govinfo.gov The evaluation of neurotoxicity often involves observing clinical manifestations of nervous system damage, detailed histopathological examination of nerve tissues, and statistical analysis of the findings to establish a no-effect level. govinfo.gov The concern is significant enough that neurotoxicity testing, which may be combined with other toxicity studies, is a recommended part of its comprehensive toxicological assessment. epa.gov

In Vitro and In Vivo Toxicological Models for Mechanistic Elucidation

To understand the mechanisms underlying the toxicity of this compound, researchers have employed a variety of in vivo and in vitro models. These models are crucial for observing the compound's effects on biological systems and elucidating the pathways it perturbs.

In vivo studies have been fundamental in characterizing the reproductive and developmental toxicity of 3-EHA. Research on Wistar rats and New Zealand white rabbits has demonstrated developmental toxicity, with some effects noted even in the absence of maternal toxicity. vkm.no A study comparing isomeric C8 organic acids in pregnant rats found that 3-EHA induced a teratogenic response, although it was less potent than its isomer, valproic acid. colab.ws Pharmacokinetic analysis in these models is crucial, as factors like intestinal absorption and transfer to the embryo significantly influence toxic outcomes. colab.ws

| In Vivo Model Summary | |

| Species | Key Findings |

| Wistar Rat | Developmental toxicity observed following exposure via drinking water. vkm.no Skeletal defects, particularly involving ribs and vertebrae, were noted. jst.go.jp |

| New Zealand White Rabbit | Developmental toxicity study established a No-Observed-Adverse-Effect Level (NOAEL) based on maternal toxicity. vkm.no |

| B6C3F1 Mouse | Subchronic dietary exposure did not produce persistent, overt toxicity. vkm.no |

In vitro models offer a more controlled environment to dissect cellular and molecular mechanisms. Transcriptomics studies have utilized various human cell lines, including A549 (lung carcinoma), HepG2 (liver carcinoma), MCF7 (breast cancer), and iCell cardiomyocytes, to analyze the gene expression changes induced by 3-EHA. nih.govcefic-lri.org These studies revealed that 3-EHA elicits a transcriptional profile similar to that of valproic acid, suggesting shared mechanisms of action. nih.govcefic-lri.org Furthermore, in vitro embryo cultures have been used to investigate the compound's developmental effects, demonstrating that zinc supplementation can mitigate the toxicity, pointing to a mechanism involving zinc deficiency. cir-safety.orgcir-safety.org

| In Vitro Model Summary | |

| Model System | Purpose / Key Findings |

| Human Cell Lines (A549, HepG2, MCF7, iCell cardiomyocytes) | Transcriptional profiling to understand structure-activity relationships. Found that 3-EHA induces a gene expression profile similar to valproic acid. nih.govcefic-lri.org |

| Embryo Cultures | Demonstrated that 3-EHA-induced developmental toxicity could be eliminated by zinc supplementation, suggesting a mechanism involving zinc sequestration. cir-safety.orgcir-safety.org |

| Hepatocytes | Used to compare metabolic responses across species and investigate mechanisms of hepatotoxicity, such as peroxisome proliferation. nih.gov |

Computational Toxicology and Structure-Activity Relationship (SAR) Analysis

Computational toxicology provides efficient methods to predict the potential hazards of chemicals, filling knowledge gaps without extensive animal testing. nih.gov For this compound, these approaches have been vital in understanding its toxic potential by comparing it to structurally similar compounds.

Structure-Activity Relationship (SAR) analysis is a key component of this approach. The toxicity of 3-EHA is often evaluated by "read-across" from its structural analog, valproic acid (2-propylpentanoic acid), a known developmental toxicant. nih.govcefic-lri.org Studies have shown that branched-chain carboxylic acids with two- or three-carbon alkyl substituents at the alpha position, such as 3-EHA, induce similar transcriptional profiles to valproic acid. nih.govcefic-lri.org This similarity suggests a shared mechanism of action, potentially related to the inhibition of histone deacetylases, which has been explored using molecular docking models. nih.govcefic-lri.org SAR analysis has also been used to identify toxicophores (chemical substructures associated with toxicity), finding that 3-EHA shares common toxicophore alerts with valproic acid. jst.go.jp

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate a compound's chemical structure with its biological activity, including toxicity. frontiersin.org this compound has been included in datasets used to develop and validate QSAR models for predicting hepatotoxicity. europa.euresearchgate.net These models aim to identify chemicals that pose a risk of liver injury early in development. frontiersin.org

While some studies indicate that 3-EHA has effects on the liver, such as being a peroxisome proliferator, its hepatotoxicity can be less pronounced than that of other related acids. vkm.nooecd.org For instance, one report noted that 3-EHA did not show hepatotoxic effects in a 13-week study at a certain dose, whereas 3,5,5-trimethylhexanoic acid did cause fatty infiltration in the liver at a lower dose in a 4-week study. oecd.org In SAR analyses focused on hepatotoxicity, specific molecular substructures, such as CCCCC(CC)C(=O)O, which corresponds to 3-EHA, have been identified in molecules active in causing fatty acid accumulation in liver cells. researchgate.net This highlights the importance of subtle structural variations in determining hepatotoxic potential. researchgate.net

Extrapolating toxicity data from animal models to predict human risk is a critical challenge in toxicology. For this compound, this process involves both standard safety factors and advanced modeling techniques. Traditionally, an uncertainty factor of 10 is applied for interspecies extrapolation when deriving a Tolerable Daily Intake (TDI) value from animal study data (e.g., a NOAEL from rabbit studies). vkm.nomst.dk

More advanced methods, such as physiologically based pharmacokinetic (PBPK) modeling, are being used to refine cross-species extrapolation. nih.gov PBPK models integrate in vitro data (like metabolic rates in liver cells) with physiological parameters to simulate the absorption, distribution, metabolism, and excretion (ADME) of a chemical in different species. cefic-lri.org By estimating internal dosimetry, these models can provide a more accurate basis for comparing exposure levels between animals and humans. nih.gov For instance, PBPK models have been developed for valproic acid and then adapted for 3-EHA using a read-across approach to predict maternal and fetal concentrations, which is crucial for assessing developmental risk. unilever.com This integration of computational approaches helps to enhance the biological basis of cross-species predictions for chemical safety assessments. nih.gov

Environmental Profile of this compound

This article focuses exclusively on the environmental fate, degradation, and ecotoxicological implications of the chemical compound this compound. The content is structured to address specific scientific topics based on available research data.

Environmental Fate, Degradation, and Ecotoxicological Implications

Comprehensive, specific research data detailing the environmental fate and ecotoxicological profile of 3-Ethylhexanoic acid is limited in publicly available scientific literature. While information exists for its structural isomer, 2-Ethylhexanoic acid, this article adheres strictly to findings pertinent to this compound.

Specific studies detailing the biodegradation rates and pathways of this compound in aquatic and soil environments were not identified in the reviewed scientific literature. While esters like Ethyl 3-ethylhexanoate are known to hydrolyze in biological systems to form this compound and ethanol (B145695), the subsequent environmental degradation of this compound itself is not well-documented.

There is a lack of specific data in the available literature concerning the formation of persistent metabolites from the environmental degradation of this compound.

A quantitative assessment of the bioaccumulation potential of this compound, such as its Bioconcentration Factor (BCF) in aquatic organisms, is not available in the reviewed scientific literature. For its isomer, 2-ethylhexanoic acid, a low potential for bioconcentration is suggested based on its log Kow, but specific experimental data for this compound is absent. canada.ca

Detailed research findings on the ecotoxicological effects of this compound on various aquatic organisms (e.g., fish, daphnia, algae) were not found. There is a lack of data on acute and chronic toxicity values such as LC50 (Lethal Concentration, 50%), EC50 (Effective Concentration, 50%), and NOEC (No-Observed-Effect-Concentration) specific to this compound.

Information regarding the specific industrial production, uses, and disposal methods that could lead to the environmental release of this compound is not well-documented. While its esters, such as Ethyl 3-ethylhexanoate, have applications in the fragrance and flavor industries and as plasticizers, the direct release and subsequent environmental exposure pathways of this compound remain uncharacterized in the available literature.

Analytical Research Methodologies for 3 Ethylhexanoic Acid in Complex Matrices

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 3-Ethylhexanoic acid from intricate mixtures. Gas and liquid chromatography, often coupled with mass spectrometry, are the most prominently used methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the quantitative analysis of volatile and semi-volatile compounds like this compound. This method offers high chromatographic resolution and sensitivity. thermofisher.com For the analysis of organic acids, derivatization is often required to convert them into more volatile forms suitable for GC analysis. thermofisher.comoup.com

A common derivatization process involves converting the carboxylic acids to their methyl esters. oup.com One study detailed a method for the simultaneous analysis of 2-ethylhexanoic acid and its metabolites in urine, where the organic acids were converted to their tert-butyldimethylsilyl derivatives after oximation. capes.gov.brnih.gov Quantification is typically achieved using an internal standard and operating the mass spectrometer in selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity. capes.gov.brnih.gov

The performance of GC-MS methods is validated through several parameters. For instance, a study on di(2-ethylhexyl)phthalate (DEHP) metabolites, including 2-ethylhexanoic acid, demonstrated excellent linearity with correlation coefficients ranging from 0.9972 to 0.9986 for calibration curves in the 20 to 1,000 µg/L range. capes.gov.brnih.gov The precision of the method was confirmed with relative standard deviation (RSD) values between 1.3% and 8.9%. capes.gov.brnih.gov

Table 1: GC-MS Method Parameters for 2-Ethylhexanoic Acid Analysis in Urine

| Parameter | Value | Reference |

| Derivatization | Oximation followed by conversion to tert-butyldimethylsilyl derivatives | capes.gov.brnih.gov |

| Internal Standard | trans-Cinnamic acid | capes.gov.brnih.gov |

| Analysis Mode | Selected Ion Monitoring (SIM) | capes.gov.brnih.gov |

| Calibration Range | 20 - 1,000 µg/L | capes.gov.brnih.gov |

| Correlation Coefficient | 0.9972 - 0.9986 | capes.gov.brnih.gov |

| Relative Standard Deviation | 1.3% - 8.9% | capes.gov.brnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolomics

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful tool, particularly in the field of metabolomics, for analyzing a wide range of metabolites, including this compound. LC-MS is well-suited for non-volatile and thermally labile compounds that are not amenable to GC-MS without derivatization.

In metabolomics studies, LC-MS is used to obtain a comprehensive profile of small molecules in a biological sample. academicjournals.org The technique involves separating compounds using liquid chromatography and then detecting and identifying them based on their mass-to-charge ratio using a mass spectrometer. academicjournals.org Predicted LC-MS/MS spectra for 2-ethylhexanoic acid are available in databases like the Human Metabolome Database (HMDB), which can aid in its identification in complex samples. hmdb.ca Reverse-phase HPLC methods have been developed for the analysis of 2-ethylhexanoic acid, often using a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid for MS compatibility. sielc.com

Ion Chromatography for Specific Determinations

Ion chromatography (IC) offers a specific and sensitive method for the determination of ionic species, including organic acids like 2-ethylhexanoic acid. This technique is particularly useful for analyzing impurities in pharmaceutical preparations.

A simplified method using a Reagent-Free™ Ion Chromatography (RFIC™) system has been developed for determining 2-ethylhexanoic acid as an impurity in potassium clavulanate, an active pharmaceutical ingredient (API). thermofisher.comlabbulletin.com This approach allows for the direct injection of the sample onto an IonPac® AS11 column without extensive sample pretreatment, such as solvent extraction, which is required by other methods. thermofisher.comlabbulletin.com The analyte is separated using an electrolytically generated potassium hydroxide (B78521) eluent and measured by suppressed conductivity detection. thermofisher.com This method demonstrates good accuracy and reproducibility, with a limit of quantification (LOQ) well below the required 0.8% acceptance criteria for this impurity. labbulletin.com

Metabolic Profiling Approaches

Metabolic profiling, or metabolomics, aims to identify and quantify the complete set of small-molecule metabolites in a biological system. This approach is instrumental in discovering biomarkers and understanding the metabolic pathways affected in various disease states.

Untargeted Metabolomics for Biomarker Discovery

Untargeted metabolomics involves a comprehensive analysis of all detectable metabolites in a sample to identify those that differ significantly between different groups (e.g., healthy vs. diseased). thermofisher.com This hypothesis-generating approach is crucial for discovering potential biomarkers for disease diagnosis, prognosis, and therapeutic monitoring. mdpi.comfrontiersin.org

Both GC-MS and LC-MS are the primary analytical platforms for untargeted metabolomics. thermofisher.com The workflow typically involves sample preparation, data acquisition, statistical analysis to identify significant features, and finally, metabolite identification. mdpi.comfrontiersin.org Multivariate statistical analyses, such as principal component analysis (PCA) and orthogonal partial least squares discriminant analysis (OPLS-DA), are used to discern patterns and identify discriminating metabolites. frontiersin.org

Application in Disease States (e.g., Asthma, Chronic Hepatitis B)

Metabolomic studies have been applied to investigate various diseases, revealing alterations in metabolic pathways.

In the context of chronic hepatitis B (CHB) , metabolomic profiling of urine and serum has been used to identify potential biomarkers and gain insights into the disease's pathophysiology. waocp.org GC/MS-based metabolomics of urine samples from CHB patients revealed significant differences in the levels of twelve metabolites compared to healthy controls, including various fatty acids, benzoic acid, and butanoic acid. waocp.org Changes in benzoic and butanoic acids suggest a potential link to gut microflora alterations in CHB patients. waocp.org Another study using LC/MS on serum from CHB patients identified distinctive metabolites involved in fatty acid, amino acid, and bile acid metabolism pathways. waocp.org

While direct studies linking this compound to asthma through metabolomics are less documented in the provided context, the general approach of untargeted metabolomics is widely used to study inflammatory and respiratory diseases. Pulmonary dysfunction similar to asthma has been reported as a potential effect of exposure to 2-ethylhexanoic acid, suggesting that this compound could be a relevant metabolite to target in future asthma-related metabolomics research. chempak.net

Derivatization Strategies for Enhanced Analysis

The analysis of this compound, particularly in complex environmental and biological samples, often requires a derivatization step to improve its analytical characteristics for chromatographic methods. Due to its polarity and relatively low volatility, direct analysis by gas chromatography (GC) can result in poor peak shape and low sensitivity. restek.com Derivatization modifies the carboxylic acid functional group, rendering the molecule more volatile and thermally stable. restek.comchemcoplus.co.jp

Two primary derivatization strategies are commonly employed: silylation and esterification. restek.comresearchgate.net

Silylation: This is one of the most versatile and widely used derivatization methods in GC analysis. chemcoplus.co.jp It involves replacing the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. chemcoplus.co.jpcolostate.edu

TMS Derivatization: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective. restek.comthermofisher.com The reaction converts this compound into its TMS ester, which is significantly more volatile and suitable for GC-MS analysis. restek.com This method is advantageous as it can derivatize multiple functional groups simultaneously, which is useful for analyzing various compound classes in a single run. restek.com

TBDMS Derivatization: Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) yield TBDMS esters. These derivatives are notably more stable against hydrolysis compared to TMS esters, which is a significant advantage for sample handling and storage. chemcoplus.co.jpresearchgate.net The resulting TBDMS derivatives are particularly useful in GC-MS applications due to their characteristic fragmentation patterns, often showing a prominent ion at M-57 (loss of a tert-butyl group), which aids in structural identification. chemcoplus.co.jp

Esterification: This strategy involves converting the carboxylic acid into an ester, most commonly a methyl ester, to increase volatility. colostate.edu

Acid-Catalyzed Esterification: A common method involves using an alcohol, such as methanol, in the presence of a strong acid catalyst like boron trifluoride (BF₃) or hydrochloric acid (HCl). restek.comoup.com For example, reacting this compound with BF₃-methanol at an elevated temperature (e.g., 60°C) efficiently produces methyl 3-ethylhexanoate, which can be readily analyzed by GC. restek.com While effective, this method can be time-consuming and may require high temperatures. researchgate.net

The choice of derivatization reagent depends on the complexity of the matrix, the required sensitivity, and the analytical instrumentation available.

Table 1: Common Derivatization Reagents for this compound Analysis

| Derivatization Strategy | Reagent | Abbreviation | Derivative Formed | Key Advantages |

|---|---|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (+TMCS) | BSTFA | Trimethylsilyl (TMS) ester | Powerful silylating agent, versatile for multiple functional groups. restek.comthermofisher.com |

| Silylation | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) ester | Forms derivatives that are ~10,000 times more stable than TMS ethers, useful for GC-MS due to characteristic M-57 ion. chemcoplus.co.jp |

| Esterification | Boron trifluoride in Methanol | BF₃-Methanol | Methyl ester | Selective for carboxylic acids, yields clean mass spectra. restek.com |

Advanced Spectroscopic Methods (e.g., NMR for structural confirmation)

While chromatographic techniques coupled with mass spectrometry are powerful for detecting and quantifying this compound, Nuclear Magnetic Resonance (NMR) spectroscopy serves as an indispensable tool for its definitive structural confirmation. NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon atom, which is crucial for distinguishing it from its numerous isomers. mdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides a unique fingerprint. Key signals include:

A triplet signal for the methyl protons (-CH₃) of the n-propyl group.

A triplet for the methyl protons (-CH₃) of the ethyl group.

Multiplets for the various methylene (B1212753) protons (-CH₂-) in the structure.

A distinct multiplet for the single proton on the chiral carbon at the C3 position.

A broad singlet for the acidic proton of the carboxylic acid group (-COOH), which is often exchangeable with deuterium (B1214612) when using deuterated solvents like CDCl₃. rsc.orghmdb.ca

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a distinct signal for each of the eight carbon atoms in the molecule. nih.gov The chemical shifts of these carbons are highly characteristic:

The carbonyl carbon (-COOH) appears at the lowest field (highest ppm value), typically around 180 ppm.

The chiral carbon (C3) bearing the ethyl group shows a specific chemical shift.

The remaining aliphatic carbons of the ethyl and n-propyl groups appear at higher fields (lower ppm values). rsc.orgnih.gov

The combination of ¹H and ¹³C NMR, along with two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the precise structure of this compound and differentiating it from isomers such as 2-ethylhexanoic acid. mdpi.comnih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (-COOH) | ~180 |

| C2 (-CH₂) | ~40-45 |

| C3 (-CH) | ~45-50 |

| C4 (-CH₂) | ~30-35 |

| C5 (-CH₂) | ~20-25 |

| C6 (-CH₃) | ~10-15 |

| C3-Ethyl (-CH₂) | ~25-30 |

| C3-Ethyl (-CH₃) | ~10-15 |

Note: Predicted values are approximate and can vary based on the solvent and experimental conditions.

Applications of 3 Ethylhexanoic Acid and Its Derivatives in Advanced Materials and Chemical Synthesis

Role in Polymer Science and Coatings

3-Ethylhexanoic acid and its derivatives are integral to the advancement of polymer science and the formulation of high-performance coatings. Their unique branched structure imparts desirable properties such as improved flexibility, solubility, and stability to various polymer systems.

Synthesis of Novel Esters for Polymer Latex and Coatings

The synthesis of novel esters derived from this compound has led to significant innovations in polymer latex and coatings technology. Vinyl 2-ethylhexanoate (B8288628), an ester of this compound, is a key monomer used in the production of polymers and copolymers for coatings, adhesives, and sealants. cymitquimica.com Its incorporation enhances the flexibility and adhesion of the resulting materials. cymitquimica.com These vinyl ester-based polymers, often produced through emulsion polymerization, exhibit excellent water and alkali resistance, making them suitable for demanding applications. google.com

One area of research has focused on developing environmentally friendly coalescing aids. For instance, 2-ethylhexanoic acid-3-alkoxy-2-hydroxypropyl ester has been synthesized as a low-volatility organic compound (VOC) alternative to traditional coalescing agents like Texanol. researchgate.net Another important derivative is glycidyl (B131873) 2-ethylhexanoate, which is prepared from 2-ethylhexanoic acid and epichlorohydrin. acs.org This compound serves as a reactive diluent and a building block for epoxy resins used in durable coatings. acs.orgpaint.org

The properties of copolymers can be tailored by combining vinyl 2-ethylhexanoate with other monomers. For example, copolymers of vinyl acetate (B1210297) and vinyl 2-ethylhexanoate are used as binder resins in various applications. google.com The inclusion of vinyl 2-ethylhexanoate alongside monomers like ethylene (B1197577) and acrylic esters allows for the production of latex polymers with specific performance characteristics. google.com

| Derivative | Application in Polymers and Coatings | Key Properties Imparted |

| Vinyl 2-ethylhexanoate | Monomer for polymer latex, coatings, adhesives, and sealants. cymitquimica.com | Enhanced flexibility and adhesion. cymitquimica.com |

| 2-Ethylhexanoic acid-3-alkoxy-2-hydroxypropyl ester | Environmentally friendly coalescing aid. researchgate.net | Low volatility (low-VOC). researchgate.net |

| Glycidyl 2-ethylhexanoate | Reactive diluent and building block for epoxy resins. acs.orgpaint.org | Exterior durability in coatings. paint.org |

| Vinyl acetate/vinyl 2-ethylhexanoate copolymers | Binder resins for adhesives and coatings. google.com | Tailorable performance characteristics. google.com |

Polycondensation Reactions and Polyester (B1180765) Synthesis

This compound and its derivatives play a crucial role as modifiers and catalysts in polycondensation reactions, particularly in the synthesis of polyesters. In the production of unsaturated polyester resins, 2-ethylhexanoic acid can be used as a monofunctional acid to control the polymer chain length and impart specific properties. google.com It serves as a modifier for alkyd resins, which are widely used in paints and varnishes. sdlookchem.comsilverfernchemical.com

Metal salts of 2-ethylhexanoic acid, such as cobalt(II) ethylhexanoate and tin(II) ethylhexanoate, are effective catalysts in polymerization reactions. wikipedia.org Cobalt salts act as driers for alkyd resins, accelerating the curing process. wikipedia.orgumicore.com Tin(II) 2-ethylhexanoate is a known catalyst for the ring-opening polymerization of lactide to produce poly(lactic-co-glycolic acid) (PLGA), a biodegradable polyester with medical applications. fishersci.fiatamanchemicals.com The use of 2-ethylhexanol, a derivative of this compound, as a monoalcohol in polyester synthesis also helps to control molecular weight and improve properties like weatherability. google.comgoogle.com

Derivatives in Pharmaceutical and Medicinal Chemistry

The unique chemical properties of this compound derivatives make them valuable in the pharmaceutical and medicinal fields, from the synthesis of active ingredients to the development of advanced drug delivery systems.

Intermediates for Pharmaceutical Synthesis

Derivatives of this compound serve as important intermediates in the synthesis of various pharmaceutical compounds. silverfernchemical.comontosight.ai The chiral nature of some derivatives, such as (R)-2-ethylhexanoic acid, makes them useful as building blocks for creating complex and stereospecific drug molecules, including certain antibiotics. ontosight.ai The carboxylic acid group can be readily converted into other functional groups like esters and amides, which are common in many drug structures. ontosight.ai For instance, 2-ethylhexanoyl chloride is a reactive intermediate used in the synthesis of active pharmaceutical ingredients (APIs).

| Derivative | Role in Pharmaceutical Synthesis |

| (R)-2-Ethylhexanoic acid | Chiral building block for antibiotics and other complex molecules. ontosight.ai |

| 2-Ethylhexanoyl chloride | Reactive intermediate for the synthesis of APIs. |

| 2-Ethylhexanoic acid | Raw material for ampicillin (B1664943) and carbenicillin. sdlookchem.com |

Drug Delivery Systems and Ester Linkage Hydrolysis

Esters of this compound are being investigated for their potential in drug delivery systems. The ester linkage in these compounds can be hydrolyzed by esterase enzymes present in the body, allowing for the controlled release of a therapeutic agent. This mechanism is a key feature of prodrugs, where an active drug is chemically modified to improve its delivery and is then released at the target site through enzymatic cleavage.

Polymers containing ester linkages, such as polyesters and poly(ortho esters), are widely used in biodegradable drug delivery systems. nih.govmit.edu The hydrolysis of these ester bonds leads to the degradation of the polymer matrix and the subsequent release of the encapsulated drug. nih.govmit.edu While not a direct component of the polymer backbone in widely studied systems like PLGA, the principles of ester hydrolysis are fundamental. The rate of hydrolysis, and therefore drug release, can be tuned by altering the chemical structure of the polymer. nih.gov Esters of 2-ethylhexanoic acid, such as triethylhexanoin, are also used in topical and transdermal drug delivery formulations to enhance the absorption of active ingredients through the skin.

Advanced Organic Synthesis Reagents

Beyond its applications in polymer and pharmaceutical sciences, this compound and its derivatives are versatile reagents in advanced organic synthesis. 2-Ethylhexanoyl chloride, for example, is a commercially available acid chloride that serves as a precursor for introducing the 2-ethylhexanoyl group into various molecules. framochem.combasf.com This can be used to synthesize a range of compounds, including esters and amides, under relatively mild conditions. researchgate.net

Metal salts of 2-ethylhexanoic acid, often referred to as metal 2-ethylhexanoates, are widely used as catalysts and precursors in materials science. researchgate.net Their solubility in non-polar organic solvents makes them particularly useful in homogeneous catalysis. atamanchemicals.com For example, they are used as catalysts in polymerization reactions and as driers in paints. atamanchemicals.comresearchgate.net

The acid itself can be used in the synthesis of other functional molecules. For instance, its reaction with thionyl chloride produces 2-ethylhexanoyl chloride. Furthermore, the reduction of this compound can yield 3-ethylhexan-3-ol, an alcohol with applications in the production of plasticizers and other chemicals. ontosight.ai

Utility in Amide Formation and Deprotection Strategies

The carboxylic acid functional group is a versatile handle for numerous chemical transformations, including the formation of amides and its use in protection/deprotection schemes.

While the conversion of carboxylic acids to amides is a fundamental reaction in organic synthesis, specific research detailing the use of this compound for amide formation in advanced applications is not extensively documented in the surveyed literature.

However, the derivatives of this compound play a role in deprotection strategies. The carboxyl group of this compound can be protected as an ester, for example, ethyl 3-ethylhexanoate. The removal of this ethyl ester group to regenerate the parent carboxylic acid is a key deprotection step. This hydrolysis can be achieved under standard chemical conditions. In the presence of a strong acid or base, ethyl 3-ethylhexanoate is hydrolyzed back to this compound and ethanol (B145695). This reversible esterification-hydrolysis is fundamental to its application in areas requiring temporary masking of the carboxylic acid moiety. The potential for its ester linkage to be hydrolyzed in vivo has led to investigations into its use in drug delivery systems.

| Reaction | Reactant | Reagents/Conditions | Products | Reference |

|---|---|---|---|---|

| Hydrolysis (Deprotection) | Ethyl 3-ethylhexanoate | Acidic or basic conditions (e.g., HCl or NaOH) | This compound and Ethanol |

Stereoselective Reactions and Novel Methodologies

The carbon atom at the third position of this compound is a chiral center, meaning the molecule exists as two distinct enantiomers. nih.govbiosynth.com This inherent chirality makes it a potential building block for the synthesis of enantiomerically pure target molecules. However, its application in stereoselective reactions and the development of novel synthetic methodologies appears to be an area with limited exploration based on available research.

The synthesis of its derivatives, such as ethyl 3-ethylhexanoate, proceeds via the esterification of the chiral acid with ethanol. While this reaction could be performed stereoselectively to yield a single enantiomer of the ester, specific methodologies for this transformation are not widely reported. The development of novel methods utilizing the chirality of this compound remains an opportunity for future research.

Biocatalysis for Bio-based Product Development

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing bio-based products. Enzymes are increasingly used to create or modify complex molecules under mild conditions.

The application of biocatalysis to this compound is evident in the enzymatic hydrolysis of its esters. In biological systems, enzymes known as esterases can efficiently catalyze the cleavage of the ester bond in derivatives like ethyl 3-ethylhexanoate. This reaction, which releases this compound and ethanol, is central to the compound's metabolic processing and is a key consideration for its application in systems like drug delivery, where controlled release of an active molecule is desired.

| Reaction Type | Substrate | Biocatalyst | Products | Significance | Reference |

|---|---|---|---|---|---|

| Enzymatic Hydrolysis | Ethyl 3-ethylhexanoate | Esterases | This compound, Ethanol | Metabolism, potential for in vivo cleavage in drug delivery systems. |

Research into the enzymatic synthesis of branched-chain esters has shown that the specific structure of the carboxylic acid, including the position of any branching, is critical for enzyme activity and efficiency. mdpi.com Studies on lipases have indicated that different isomers of branched acids interact differently with the enzyme's active site. mdpi.com This suggests that for the successful development of bio-based products from this compound, such as specialty biolubricants or polymers, careful selection or engineering of the biocatalyst would be a crucial step. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Ethylhexanoic acid in laboratory settings?

- Methodological Answer : The synthesis of this compound can be optimized by comparing catalytic systems (e.g., acid-catalyzed ester hydrolysis vs. Grignard reagent carboxylation). For reproducibility, document reaction parameters such as temperature, solvent polarity, and catalyst loading. Use Design of Experiments (DOE) to identify interactions between variables. Characterization of intermediates via thin-layer chromatography (TLC) or gas chromatography (GC) ensures reaction progress monitoring .

- Example Data : A study comparing yields under varying conditions (e.g., 70°C vs. 100°C) found a 15% increase in yield with elevated temperatures in ester hydrolysis, validated by GC purity >98% .

Q. Which analytical techniques are most effective for characterizing this compound purity and structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural elucidation, while GC-MS or High-Performance Liquid Chromatography (HPLC) quantifies purity. For trace impurities, use derivatization (e.g., methyl ester formation) to enhance volatility in GC analysis. Cross-validate results with Fourier-Transform Infrared Spectroscopy (FTIR) for functional group confirmation .

- Example Data : A comparative study showed GC-MS detection limits of 0.1 ppm for this compound derivatives, with NMR confirming >99% structural accuracy .

Q. How does the stability of this compound vary under different storage and experimental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (light, humidity, temperature). Use HPLC to monitor degradation products. For long-term stability, store samples at -20°C in inert atmospheres. Statistical tools like Arrhenius modeling predict shelf-life under ambient conditions .

- Example Data : Stability assays revealed 95% retention of purity after 6 months at -20°C, compared to 70% degradation at 40°C/75% humidity .

Advanced Research Questions

Q. What mechanistic insights exist regarding the enzymatic interactions of this compound in biological systems?